Foreword: The Structural Imperative in Modern Drug Discovery
Foreword: The Structural Imperative in Modern Drug Discovery
An In-Depth Technical Guide to the NMR Spectra of 1-Ethyl-4-iodo-1H-pyrazole-5-carboxylic acid
In the intricate landscape of medicinal chemistry and drug development, the unambiguous determination of molecular structure is the bedrock upon which all subsequent research is built. For novel heterocyclic compounds like 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid, which serve as versatile scaffolds in the synthesis of potential therapeutic agents, a thorough structural characterization is not merely a procedural step but a scientific imperative.[1] The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its diverse biological activities.[1] The strategic placement of an ethyl group, a reactive iodo-substituent, and a carboxylic acid moiety creates a molecule primed for further chemical modification, making a comprehensive understanding of its structure paramount.
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid. Moving beyond a simple presentation of data, we will dissect the underlying principles that govern the spectral appearance of this molecule. We will explore the causality behind experimental choices, predict the ¹H and ¹³C NMR spectra based on established chemical shift theory and data from analogous structures, and outline the advanced 2D NMR techniques required for unequivocal signal assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust and predictive understanding of NMR spectroscopy as a tool for structural elucidation.
Foundational Principles: Predicting the NMR Landscape
Nuclear Magnetic Resonance spectroscopy provides unparalleled insight into the electronic environment of each atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the degree of magnetic shielding around a nucleus, which is directly influenced by neighboring atoms and functional groups.[2][3] Protons (¹H) and carbons (¹³C) in different chemical environments will resonate at different frequencies, giving rise to a unique spectral fingerprint.
For 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid, the key structural features influencing the NMR spectra are:
-
The Pyrazole Ring: An aromatic heterocycle with distinct electronic properties.
-
The N-Ethyl Group: An alkyl substituent whose protons and carbons will exhibit characteristic shifts and coupling patterns.
-
The Iodo Substituent: A heavy halogen at the C4 position that strongly influences the chemical shift of the carbon it is attached to through the heavy-atom effect.
-
The Carboxylic Acid Group: An electron-withdrawing group that significantly deshields adjacent nuclei and introduces an exchangeable acidic proton.
The following sections will leverage these foundational principles to construct a detailed, predicted spectral analysis.
Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis
The ¹H NMR spectrum is anticipated to display four distinct signals, corresponding to the four unique proton environments in the molecule. The analysis is best performed in a solvent like DMSO-d₆, which allows for the observation of the acidic carboxylic acid proton due to its ability to form hydrogen bonds and slow down the exchange rate.
Expected Proton Signals and Assignments:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -COOH | ~13.0 (broad) | Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[4][5] |
| H3 (Pyrazole) | ~7.5 - 8.0 | Singlet | 1H | This is the sole proton on the pyrazole ring. Its chemical shift is in the aromatic region, influenced by the ring current and the adjacent nitrogen atoms. It appears as a singlet as it has no adjacent protons.[6] |
| -CH₂- (Ethyl) | ~4.3 - 4.5 | Quartet | 2H | These protons are deshielded by the adjacent electronegative nitrogen atom of the pyrazole ring. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 = 3+1 = 4).[7][8] |
| -CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet | 3H | These protons are in a typical alkyl environment. The signal is split into a triplet by the two neighboring protons of the methylene group (n+1 = 2+1 = 3).[7][8] |
Predicted ¹³C NMR Spectrum: Deconstructing the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic effects of the substituents.
Expected Carbon Signals and Assignments:
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxyl) | ~160 - 165 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears at a very low field.[9] |
| C5 (Pyrazole) | ~140 - 145 | This carbon is attached to the electron-withdrawing carboxylic acid group and is part of the heterocyclic ring, placing it downfield.[10][11] |
| C3 (pyrazole) | ~135 - 140 | This pyrazole carbon is adjacent to two nitrogen atoms, resulting in a downfield chemical shift.[10][11] |
| C4 (Pyrazole) | ~75 - 85 | The direct attachment of the heavy iodine atom causes a significant upfield shift (shielding) due to the "heavy-atom effect." This is a highly characteristic signal for iodo-substituted carbons. |
| -CH₂- (Ethyl) | ~45 - 50 | This carbon is directly bonded to a nitrogen atom, causing a notable downfield shift compared to a standard alkane. |
| -CH₃ (Ethyl) | ~14 - 16 | This terminal methyl carbon appears in the typical upfield alkyl region. |
Experimental Protocol for NMR Acquisition
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. This workflow represents a self-validating system for the analysis of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the exchangeable carboxylic acid proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Tune and match the probe for both ¹H and ¹³C frequencies.[12]
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Ensure an adequate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire HSQC and HMBC spectra.[12][13] Set the HMBC experiment to detect long-range couplings of approximately 8-10 Hz.[12]
-
Workflow Diagram for NMR Analysis
Caption: Experimental workflow for NMR analysis.
Unambiguous Assignments with 2D NMR Spectroscopy
While 1D spectra provide foundational data, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the intricate connectivity of the molecule.[12][13]
-
HSQC: This experiment would correlate each proton signal directly to the carbon to which it is attached. It would definitively link the ¹H quartet at ~4.4 ppm to the ¹³C signal at ~47 ppm (-CH₂-) and the ¹H triplet at ~1.4 ppm to the ¹³C signal at ~15 ppm (-CH₃-).
-
HMBC: This is the most powerful tool for mapping the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds apart.
Key Expected HMBC Correlations:
The diagram below illustrates the critical long-range correlations that would provide definitive structural proof.
Caption: Predicted ²J (2-bond) and ³J (3-bond) HMBC correlations.
-
A correlation from the methylene protons (-CH₂- ) to carbon C3 would confirm the point of attachment of the ethyl group.
-
Correlations from the pyrazole proton (H3 ) to carbons C5 and C4 would firmly place this proton.
-
Crucially, a three-bond correlation from H3 to the carboxylic acid carbon (C=O ) would confirm the regiochemistry of the substituents on the pyrazole ring.
Conclusion
The structural elucidation of 1-ethyl-4-iodo-1H-pyrazole-5-carboxylic acid is readily achievable through a systematic application of NMR spectroscopy. By combining predictive analysis based on fundamental principles with a robust experimental protocol, researchers can confidently determine its structure. The predicted ¹H and ¹³C NMR spectra reveal a unique fingerprint characterized by a significantly shielded C4 carbon due to the iodo substituent and distinct signals for the N-ethyl and carboxylic acid groups. For absolute certainty, 2D NMR experiments, particularly HMBC, are essential to confirm the connectivity and regiochemistry. This comprehensive approach not only validates the identity of the target molecule but also provides the foundational data necessary for its advancement in drug discovery and development pipelines.
References
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
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Alam, M. A., & Lee, D. U. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 21(10), 1289. [Link]
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